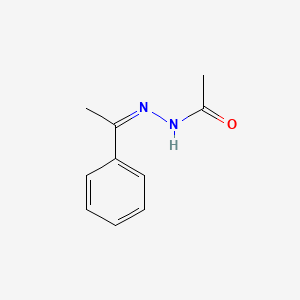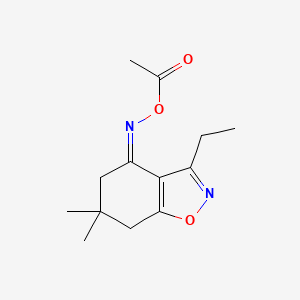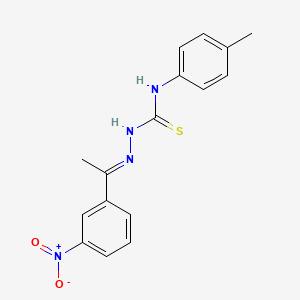
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a derivative of hydrazide and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation and oxidative stress. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been found to exhibit neuroprotective properties and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in various fields. However, one limitation of using 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its potential toxicity. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit neuroprotective properties and to improve cognitive function in animal models of neurodegenerative diseases. Further research is needed to determine its potential as a therapeutic agent in humans.
Another area of interest is its potential use in the treatment of cancer. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to inhibit the growth of cancer cells and to induce apoptosis. Further research is needed to determine its potential as a cancer therapeutic agent.
Conclusion
In conclusion, 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is a valuable tool for researchers in various fields. It exhibits a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to determine its full potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 3,5-dihydroxybenzoic acid with 1-methyl-3-phenyl-2-propen-1-one hydrazone in the presence of a catalyst. The reaction results in the formation of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide as a yellow crystalline solid. The purity of the synthesized 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide can be confirmed by thin-layer chromatography and melting point determination.
Applications De Recherche Scientifique
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been used in studies related to cancer, inflammation, and oxidative stress. It has also been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(7-8-13-5-3-2-4-6-13)18-19-17(22)14-9-15(20)11-16(21)10-14/h2-11,20-21H,1H3,(H,19,22)/b8-7+,18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPCEMTVZKIHHD-COKRBVQGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)


![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)


![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)

![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)